2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid
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Description
The compound “2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid” is a chemical with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is also known as 4-Benzoxazoleacetic acid, 4,5,6,7-tetrahydro-2-methyl- .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3/c1-6-11-10-7(5-9(12)13)3-2-4-8(10)14-6/h7H,2-5H2,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
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Scientific Field: Organic Chemistry
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Scientific Field: Medicinal Chemistry
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Scientific Field: Coordination Chemistry
- Application : A novel azo ligand, 6-hydroxy-4 methyl-2-oxo-5- [(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile, derived from pyridone moiety, has been used to prepare metal complexes with Cu (II), Co (II), Ni (II), Zn (II), and Cd (II) .
- Methods of Application : The complexes were prepared by reacting the azo ligand with the respective metal ions .
- Results or Outcomes : The prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid. In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat, and K562 cell lines .
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Scientific Field: Pharmacology
- Application : A compound similar to the one you mentioned, “(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanamine dihydrochloride”, has been used in cytotoxicity evaluations .
- Methods of Application : In these evaluations, cells are typically seeded in a 96-well plate at a certain concentration, and the compound is then added to the wells to determine its effect on cell viability .
- Results or Outcomes : The specific results would depend on the type of cells used and the concentration of the compound. The compound’s cytotoxicity is typically determined by comparing the viability of the treated cells to that of untreated cells .
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Scientific Field: Material Science
- Application : A compound called “2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl”, which has a similar structure to the one you mentioned, has been used in the synthesis of various materials .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and the other reactants used .
- Scientific Field: Biochemistry
- Application : A compound similar to the one you mentioned, “(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanamine dihydrochloride”, has been used in the synthesis of potential biological agents .
- Results or Outcomes : The outcomes of these tests would depend on the specific biological activity being tested .
properties
IUPAC Name |
2-(2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-11-10-7(5-9(12)13)3-2-4-8(10)14-6/h7H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYMWEGJHMFOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCCC2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid |
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